Cas no 1233526-60-7 (1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Cyclopentyl-1H-pyrazole-4-boronic acid, pinacol ester
- (1-CYCLOPENTYL-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER
- 1H-Pyrazole, 1-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- OCBNABJVDPSMQY-UHFFFAOYSA-N
- MFCD13176540
- CS-0030590
- 1233526-60-7
- 1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester, 97%
- 1-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol
- C14H23BN2O2
- SCHEMBL2517121
- AKOS015946723
- F2147-7078
- DTXSID30718348
- AS-42727
- DB-062153
- 1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacolester
- SY066405
-
- MDL: MFCD13176540
- インチ: 1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-17(10-11)12-7-5-6-8-12/h9-10,12H,5-8H2,1-4H3
- InChIKey: OCBNABJVDPSMQY-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C([H])=NN(C=2[H])C2([H])C([H])([H])C([H])([H])C([H])([H])C2([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 262.18500
- どういたいしつりょう: 262.1852581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3
じっけんとくせい
- ゆうかいてん: 40-44 °C
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - PSA: 36.28000
- LogP: 2.29740
1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole セキュリティ情報
1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-7078-2.5g |
1-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1233526-60-7 | 95%+ | 2.5g |
$188.0 | 2023-09-06 | |
Life Chemicals | F2147-7078-5g |
1-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1233526-60-7 | 95%+ | 5g |
$282.0 | 2023-09-06 | |
TRC | C989958-250mg |
1-Cyclopentyl-1H-pyrazole-4-boronic acid, pinacol ester |
1233526-60-7 | 250mg |
$92.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069966-1g |
1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1233526-60-7 | 97% | 1g |
¥289.00 | 2024-08-09 | |
Apollo Scientific | OR361070-250mg |
1-Cyclopentyl-1H-pyrazole-4-boronic acid, pinacol ester |
1233526-60-7 | 0.97 | 250mg |
£15.00 | 2025-02-20 | |
abcr | AB261088-1 g |
1-Cyclopentyl-1H-pyrazole-4-boronic acid, pinacol ester; . |
1233526-60-7 | 1g |
€199.70 | 2023-04-27 | ||
TRC | C989958-1g |
1-Cyclopentyl-1H-pyrazole-4-boronic acid, pinacol ester |
1233526-60-7 | 1g |
$196.00 | 2023-05-18 | ||
TRC | C989958-500mg |
1-Cyclopentyl-1H-pyrazole-4-boronic acid, pinacol ester |
1233526-60-7 | 500mg |
$144.00 | 2023-05-18 | ||
Fluorochem | 048682-5g |
1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester |
1233526-60-7 | 95% | 5g |
£293.00 | 2022-03-01 | |
Chemenu | CM134528-1g |
1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1233526-60-7 | 95%+ | 1g |
$70 | 2023-11-21 |
1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報
Research Brief on 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1233526-60-7)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of boron-containing compounds, particularly in drug discovery and development. Among these, 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1233526-60-7) has emerged as a promising candidate due to its unique structural and functional properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, applications, and potential therapeutic benefits.
The compound, characterized by its pyrazole core and boronate ester functionality, has been extensively studied for its role in Suzuki-Miyaura cross-coupling reactions, a pivotal tool in the synthesis of complex organic molecules. Recent studies have demonstrated its efficacy as a versatile intermediate in the construction of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the cyclopentyl group enhances its lipophilicity, thereby improving membrane permeability and bioavailability.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's utility in the development of novel kinase inhibitors targeting cancer pathways. The study reported that derivatives of 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited potent inhibitory activity against specific oncogenic kinases, with IC50 values in the nanomolar range. These findings underscore its potential as a scaffold for designing next-generation anticancer drugs.
Further investigations have also highlighted the compound's role in proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic modality. A recent preprint on bioRxiv detailed its incorporation into PROTAC molecules, where it facilitated the targeted degradation of disease-relevant proteins. This application leverages the compound's boronic acid moiety, which can form reversible covalent bonds with target proteins, enhancing specificity and efficacy.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and advanced delivery systems. For instance, a 2024 study in ACS Chemical Biology proposed the use of nanoparticle-based carriers to improve the compound's stability and targeted delivery in vivo.
In conclusion, 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a versatile and valuable tool in modern drug discovery. Its applications span from synthetic chemistry to therapeutic development, with ongoing research continually expanding its potential. Future studies will likely focus on refining its properties and exploring new therapeutic avenues, solidifying its role in the chemical biology and medicinal chemistry landscape.
1233526-60-7 (1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) 関連製品
- 938001-17-3(2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)
- 2228608-21-5(3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine)
- 1421444-73-6(2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzene-1-sulfonamide)
- 200353-65-7(S-tert-Butyl-D-cysteine Hydrochloride)
- 2137448-30-5(4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol)
- 552-16-9(2-Nitrobenzoic acid)
- 730950-07-9(2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide)
- 2640819-16-3(1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one)
- 1260934-02-8(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide)
- 477889-44-4((E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide)
